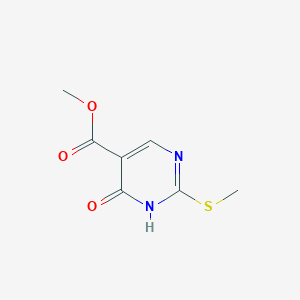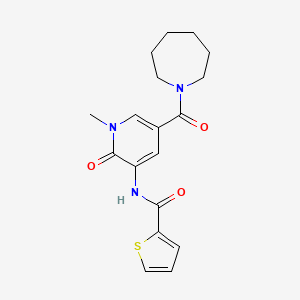
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide often involves multi-step sequences and the use of key intermediates. For instance, the synthesis of thiophene-2-carboxamide derivatives involves condensation reactions, the use of organic reagents, and sometimes cyclization processes under specific conditions (Saemian et al., 2012). These processes highlight the complexity and the meticulous approach needed in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide often involves heterocyclic frameworks, such as thiophene and dihydropyridine rings, which are key structural features. Crystal structure analysis can reveal the conformational preferences and the intramolecular interactions that stabilize these molecules (Lin et al., 2001). Such studies are crucial for understanding the behavior and reactivity of these compounds.
Chemical Reactions and Properties
Compounds containing thiophene-2-carboxamide moieties participate in a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and cyclization reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure, which dictate the reactivity and the type of chemical transformations possible (Clayden et al., 2004).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystal structure, can be determined through various analytical techniques. The crystal structure, in particular, provides insights into the molecular conformation and packing in the solid state, which are important for understanding the compound's stability and reactivity (Toze et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the behavior of these compounds in chemical syntheses and potential applications. Studies on similar compounds have revealed the impact of substituents and the molecular framework on these properties, guiding the design and synthesis of new molecules with desired reactivity profiles (Beng et al., 2016).
Applications De Recherche Scientifique
Chemical Structure and Analysis
One study highlights the crystal structure of a related compound, showcasing the intricate molecular geometry and intermolecular interactions. This research provides insights into the compound's structural characteristics, such as the conformation of its rings and the hydrogen-bonding interactions within crystals, which are crucial for understanding its chemical behavior and reactivity (Toze et al., 2015).
Synthetic Applications and Methodologies
Several studies have been dedicated to exploring the synthetic applications of related compounds, demonstrating the versatility of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide in chemical synthesis:
- Research on dearomatising rearrangements of lithiated thiophenecarboxamides reveals the compound's potential in creating complex molecular architectures, highlighting its role in the synthesis of pyrrolinones, azepinones, and partially saturated azepinothiophenes (Clayden et al., 2004).
- A study on enantioselective amine α-functionalization via palladium-catalyzed C–H arylation of thioamides shows the compound's significance in the selective synthesis of bioactive molecules, underscoring its importance in drug discovery and development (Jain et al., 2016).
Biological Evaluation and Antimicrobial Activity
Some research efforts focus on the biological evaluation of related compounds, aiming to discover new therapeutic agents:
- A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds shows their potential in addressing microbial resistance, indicating the importance of such compounds in developing new antimicrobials (Talupur et al., 2021).
Green Chemistry Applications
Additionally, the synthesis and exploration of azepanium ionic liquids highlight the compound's potential in green chemistry applications, offering environmentally friendly alternatives for industrial processes (Belhocine et al., 2011).
Propriétés
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-20-12-13(17(23)21-8-4-2-3-5-9-21)11-14(18(20)24)19-16(22)15-7-6-10-25-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCDUJYAZTZFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CS2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

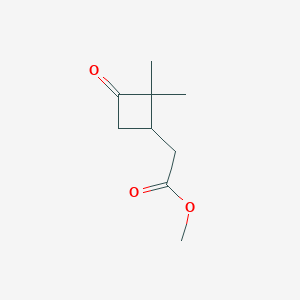

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)


![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
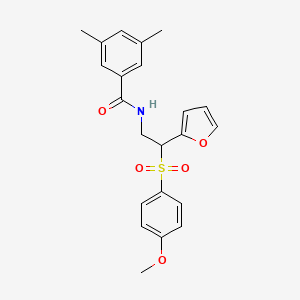
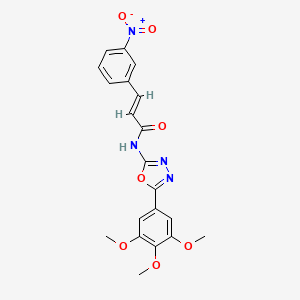
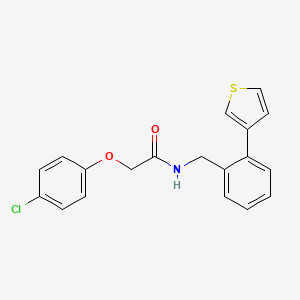

![3-{[4-(3-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2488265.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)
